molecular formula C13H19NO2 B14834539 4-Tert-butoxy-5-cyclopropoxy-2-methylpyridine

4-Tert-butoxy-5-cyclopropoxy-2-methylpyridine

Cat. No.: B14834539
M. Wt: 221.29 g/mol
InChI Key: SRKILYPVCHLWDA-UHFFFAOYSA-N
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Description

4-Tert-butoxy-5-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a methylpyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-5-cyclopropoxy-2-methylpyridine involves the reaction of appropriate starting materials under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-5-cyclopropoxy-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-Tert-butoxy-5-cyclopropoxy-2-methylpyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound may be used in the study of biological pathways and interactions.

    Medicine: Research into potential therapeutic applications and drug development may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in chemical reactions, it may act as a reactant or catalyst, while in biological systems, it may interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butoxy-5-cyclopropoxy-2-methylpyridine is unique due to its specific combination of tert-butoxy and cyclopropoxy groups attached to the methylpyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

5-cyclopropyloxy-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C13H19NO2/c1-9-7-11(16-13(2,3)4)12(8-14-9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3

InChI Key

SRKILYPVCHLWDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC2CC2)OC(C)(C)C

Origin of Product

United States

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